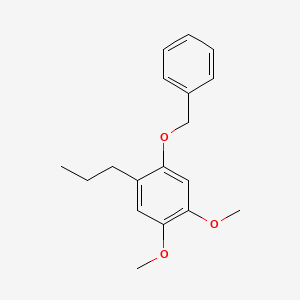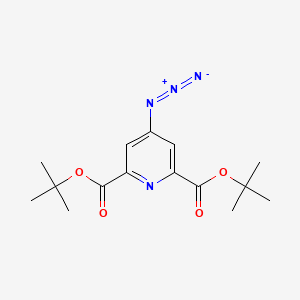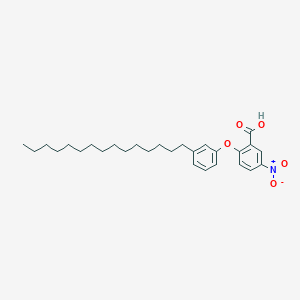![molecular formula C15H14N4 B12577948 1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl- CAS No. 220673-84-7](/img/structure/B12577948.png)
1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- typically involves the reaction of 1H-1,2,4-triazole with 4-bromomethylbiphenyl under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. The biphenyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-1,2,4-Triazole-1-methanamine, N,N-dimethyl-
- 1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)-
- 1H-1,2,4-Triazole-1-methanamine, N,N-diethyl-
Uniqueness
1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- is unique due to the presence of the biphenyl group, which imparts distinct physicochemical properties and enhances its ability to interact with biological targets. This structural feature differentiates it from other triazole derivatives and contributes to its diverse applications in various fields.
Propriétés
Numéro CAS |
220673-84-7 |
|---|---|
Formule moléculaire |
C15H14N4 |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
4-phenyl-N-(1,2,4-triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C15H14N4/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-12-19-11-16-10-18-19/h1-11,17H,12H2 |
Clé InChI |
SELKVNFQOLSEKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)

![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)


![3-Oxatricyclo[5.2.1.0~2,4~]decane](/img/structure/B12577916.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)
![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)


